3-(2-Naphthyl)Acrylic Acid
Description
Contextualization within Aromatic Acrylic Acid Chemistry and Naphthalene (B1677914) Derivatives
3-(2-Naphthyl)acrylic acid belongs to the class of aromatic acrylic acids. These compounds are characterized by a carboxylic acid group attached to a vinyl group, which is itself substituted with an aromatic ring. The synthesis of such compounds often involves classic organic reactions like the Knoevenagel condensation, where an aromatic aldehyde (in this case, 2-naphthaldehyde) reacts with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like pyridine (B92270). prepchem.com Another common synthetic route is the Wittig reaction, which utilizes a phosphonium (B103445) ylide and an aldehyde. evitachem.com The geometric isomerism of the acrylic acid moiety, specifically the E (trans) and Z (cis) configurations, plays a crucial role in the physicochemical properties and reactivity of these molecules. The (E)-isomer is generally more thermodynamically stable. evitachem.com
As a naphthalene derivative, this compound inherits properties from its fused bicyclic aromatic core. Naphthalene and its derivatives are known for their wide range of applications, serving as precursors in the synthesis of pharmaceuticals, dyes, and polymers. ontosight.ainumberanalytics.com The extended π-conjugated system of the naphthalene ring influences the electronic and photophysical properties of the entire molecule. ijrpr.com This aromatic core makes the compound susceptible to various substitution reactions and allows for the tuning of its properties through the introduction of different functional groups. numberanalytics.comthieme.de
Significance of the Acrylic Moiety and Naphthalene Core in Organic Synthesis and Materials Science
The acrylic acid moiety is a versatile functional group that dictates much of the reactivity of this compound. The carboxylic acid group can undergo esterification with alcohols, while the carbon-carbon double bond can be hydrogenated to yield 3-(2-naphthyl)propionic acid. evitachem.com This double bond also participates in cycloaddition reactions, such as [2+2] photocycloadditions and Diels-Alder reactions, making it a valuable synthon for constructing more complex molecular architectures. evitachem.comrsc.org Furthermore, the acrylic acid fragment has been identified as being important for the biological activity of some of its derivatives, including potential antiviral effects. nih.gov
The naphthalene core significantly contributes to the compound's utility in materials science. Its large, planar, and aromatic surface area promotes π-stacking interactions, which are crucial in the formation of supramolecular assemblies and in influencing the solid-state packing of the molecule. evitachem.com This property is exploited in the design of novel materials with specific optical or electronic properties. mdpi.com For instance, the incorporation of the naphthyl group into polymers can enhance their thermal stability and fluorescent properties. evitachem.com The naphthalene unit is also a key component in some liquid crystals and photoresponsive materials.
Scope of Current Academic Investigations into this compound and its Derivatives
Current research on this compound and its derivatives is diverse and spans several key areas:
Photochemistry and Photophysics: A significant area of investigation is the solid-state photodimerization of this compound. evitachem.com Under UV irradiation, the crystalline form of the (E)-isomer undergoes a [2+2] cycloaddition to form a cyclobutane (B1203170) derivative with high regioselectivity. evitachem.commdpi.com This reaction is governed by topochemical principles, where the crystal packing pre-organizes the molecules for a specific reaction pathway. evitachem.com The photomechanical responses of its crystals, such as bending, cracking, or shattering upon light exposure, are also being explored for their potential in developing smart materials and actuators. mdpi.comresearchgate.net
Supramolecular Chemistry: The compound is used as a model system to study supramolecular photocycloaddition reactions. nih.gov Host-guest chemistry, utilizing cavitands like γ-cyclodextrin and cucurbit nih.govuril, can control the orientation of the acrylic acid molecules, leading to specific photodimer products. evitachem.com These studies provide insights into the nature of weak intermolecular interactions. nih.gov
Polymer Science: this compound is used as a monomer in copolymerization reactions. For example, its copolymerization with methyl methacrylate (B99206) can produce polymers with enhanced thermal stability and fluorescence, with the naphthyl moiety also enabling crosslinking through Diels-Alder reactions. evitachem.com
Medicinal Chemistry: Derivatives of this compound are being investigated for their biological activities. Research has shown that some of these compounds exhibit potential as antiviral agents, specifically against the Tobacco Mosaic Virus. nih.gov Other studies have explored their potential as antioxidant, anti-inflammatory, and analgesic agents. evitachem.com
| Research Area | Focus of Investigation | Key Findings | References |
| Photochemistry | Solid-state [2+2] photodimerization | Regiopure cyclobutane derivatives are formed. The reaction is morphology-dependent, leading to photomechanical effects like shattering or bending of crystals. | evitachem.commdpi.comresearchgate.net |
| Supramolecular Chemistry | Host-guest mediated photocycloaddition | Macrocyclic hosts like γ-cyclodextrin and cucurbit nih.govuril direct the formation of specific photodimers with high regioselectivity. | evitachem.comnih.gov |
| Polymer Science | Copolymerization and material properties | Copolymers with monomers like methyl methacrylate show enhanced thermal stability and fluorescence. The naphthyl group can act as a crosslinking site. | evitachem.com |
| Medicinal Chemistry | Biological activity of derivatives | Some derivatives show promising antiviral activity against the Tobacco Mosaic Virus. Other potential applications include antioxidant and anti-inflammatory agents. | evitachem.comnih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-naphthalen-2-ylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWGPBDBAAXYWOJ-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51557-26-7 | |
| Record name | 3-(Naphth-2-yl)acrylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 3 2 Naphthyl Acrylic Acid
Direct Synthesis Approaches
Direct synthesis methods typically involve the formation of the carbon-carbon double bond of the acrylic acid moiety through condensation or olefination reactions, starting from 2-naphthaldehyde (B31174).
Knoevenagel Condensation and Variants
The Knoevenagel condensation is a widely used method for synthesizing α,β-unsaturated acids. The reaction involves the nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. The reaction is typically catalyzed by a weak base, such as an amine.
A specific application of this method, known as the Doebner modification, utilizes pyridine (B92270) as the solvent and catalyst, often in the presence of piperidine. When malonic acid is used as the active methylene (B1212753) component, the condensation is followed by decarboxylation to yield the acrylic acid. For the synthesis of 3-(2-Naphthyl)acrylic acid, 2-naphthaldehyde is reacted with malonic acid in pyridine. This mixture is refluxed, and upon workup, yields the desired product. One documented procedure reports a yield of 82% for this transformation. Optimized conditions using pyridine/piperidine catalysis can achieve yields ranging from 70% to 94%.
| Reactant 1 | Reactant 2 | Catalyst/Solvent | Conditions | Yield |
| 2-Naphthaldehyde | Malonic Acid | Pyridine | Reflux, 1 hour | 82% |
| 2-Naphthaldehyde | Malonic Acid | Pyridine/Piperidine | 100–120°C, 2–5 hours | 70–94% |
Modified Perkin Condensation for Naphthyl-Substituted Acrylic Acids
The Perkin reaction is another classical method for the synthesis of α,β-unsaturated aromatic acids, commonly known as cinnamic acids. The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640), in the presence of the alkali salt of the acid corresponding to the anhydride. This salt acts as a base catalyst.
To synthesize this compound via this route, 2-naphthaldehyde would be reacted with acetic anhydride in the presence of an acetate (B1210297) salt, such as sodium acetate or potassium acetate. The reaction generally requires elevated temperatures to proceed. The mechanism involves the formation of a carbanion from the anhydride, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration and hydrolysis yield the final unsaturated acid product. While broadly applicable to aromatic aldehydes, this method is a primary route for preparing various substituted cinnamic acids.
| Aldehyde Component | Anhydride Component | Base Catalyst | Product Type |
| Aromatic Aldehyde (e.g., 2-Naphthaldehyde) | Acid Anhydride (e.g., Acetic Anhydride) | Alkali Salt of the Acid (e.g., Sodium Acetate) | α,β-Unsaturated Aromatic Acid |
Wittig Reaction for Specific Naphthyl Acrylic Acid Derivatives
The Wittig reaction is a powerful and versatile method for alkene synthesis from aldehydes or ketones. It involves the reaction of a carbonyl compound with a phosphorus ylide (also known as a Wittig reagent). For the synthesis of this compound, 2-naphthaldehyde is reacted with a phosphonium (B103445) ylide containing a carboxylate or ester group. If an ester-containing ylide is used, a subsequent hydrolysis step is required to obtain the final acrylic acid.
A significant advantage of this methodology is the potential for stereoselectivity. The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction using phosphonate (B1237965) esters, is particularly effective for producing the thermodynamically favored (E)-isomer (trans) of α,β-unsaturated esters. This method can achieve high stereoselectivity (>95%) and yields exceeding 80% for the synthesis of (E)-3-(2-Naphthyl)acrylic acid derivatives when conducted under mild conditions, for example, in anhydrous ethanol (B145695) with sodium ethoxide as the base.
| Carbonyl Compound | Wittig Reagent Type | Base | Product | Stereoselectivity/Yield |
| 2-Naphthaldehyde | Phosphonate Ester (HWE) | Sodium Ethoxide | (E)-3-(2-Naphthyl)acrylic Ester | >95% (E)-isomer, >80% yield |
Catalytic Synthesis Routes
Catalytic routes often involve transition-metal complexes that can facilitate transformations under milder conditions or with higher selectivity. The following sections describe catalytic reactions that utilize α-aryl acrylic acids as substrates for further chemical modification, rather than methods for their initial synthesis.
Palladium-Catalyzed Asymmetric Hydroesterification of α-Aryl Acrylic Acids
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis. One such application is the asymmetric hydroesterification of α-aryl acrylic acids. This process does not synthesize the acrylic acid itself but rather converts it into a different, value-added product. In this reaction, an α-aryl acrylic acid is treated with carbon monoxide (CO) and an alcohol in the presence of a palladium catalyst. This results in the formation of chiral α-substituted succinates, which are valuable building blocks in medicinal chemistry. The reaction proceeds with the initial hydroesterification of the alkene double bond, followed by the esterification of the existing carboxylic acid group. This methodology provides a route to enantioenriched succinate (B1194679) derivatives from prochiral acrylic acid precursors.
| Substrate | Reagents | Catalyst System | Product |
| α-Aryl Acrylic Acid | Carbon Monoxide (CO), Alcohol | Palladium Catalyst, Chiral Ligand | Chiral α-Substituted Succinate |
Rhodium(III)-Catalyzed Decarboxylative Coupling of Acrylic Acids
Rhodium(III)-catalyzed reactions have emerged as powerful tools for C-H activation and coupling. In the context of acrylic acids, a notable reaction is the decarboxylative coupling with other unsaturated molecules, such as α,β-unsaturated O-pivaloyl oximes. In this process, the acrylic acid's carboxylic acid group functions as a "traceless activating group," meaning it directs the reaction but is ultimately removed as carbon dioxide. This strategy allows for the formation of highly substituted products, such as 5-substituted pyridines, with excellent regioselectivity. The reaction proceeds via a sequence of C-H activation, migratory insertion, and C-N bond formation, with decarboxylation occurring as a key step. Therefore, this catalytic route utilizes acrylic acids as starting materials to construct more complex molecular scaffolds.
| Substrate 1 | Substrate 2 | Catalyst System | Key Feature | Product Type |
| Acrylic Acid Derivative | α,β-Unsaturated O-pivaloyl oxime | Rh(III) Catalyst | Decarboxylation of the acrylic acid | 5-Substituted Pyridine |
| Acrylic Acid Derivative | Yndienone | Rh(III) Catalyst | Carboxylic acid-directed C-H activation | cis-Hydrobenzofuranone |
Gold(I)-Catalyzed Hydroacyloxylation in Furanone Synthesis
Gold(I) catalysis has emerged as a powerful tool for constructing complex organic molecules, including heterocyclic structures like furanones. nih.gov While direct gold(I)-catalyzed hydroacyloxylation involving this compound is a specialized area, the principles of gold catalysis on similar substrates provide a framework for its potential application. Gold(I) catalysts are known to activate alkynes, rendering them susceptible to nucleophilic attack.
A related and well-documented transformation is the gold(I)-catalyzed cascade cycloisomerization-addition reaction. In this process, a gold(I) complex activates an alkyne-containing substrate, such as an ynedione, initiating a 5-endo-dig oxa-cyclization. nih.gov This is followed by a stereocontrolled addition of a nucleophile to yield highly functionalized 3(2H)-furanones. nih.gov For instance, a catalytic system combining a DM-BINAP digold(I) dichloride complex with a sulfonyl squaramide activator has been shown to effectively produce these furanones with moderate to excellent enantioselectivity. nih.gov
The general mechanism for such cascade reactions involves the activation of a triple bond by the gold catalyst, followed by an intramolecular attack from an oxygen nucleophile to form a vinyl-gold intermediate. This can then be protonated or react with another nucleophile. The application of this strategy could theoretically be adapted for processes involving acrylic acids or their derivatives in the synthesis of furanone cores.
Table 1: Representative Gold(I)-Catalyzed Furanone Synthesis via Cycloisomerization-Addition
| Entry | Catalyst System | Substrate | Nucleophile | Yield (%) | Enantiomeric Ratio (er) |
|---|---|---|---|---|---|
| 1 | Au1 (BINAP-derived gold(I) complex) | Aromatic Ynedione | Indole | 90 | Racemic |
Data derived from studies on general gold(I)-catalyzed cycloisomerization-addition reactions. nih.gov
Heck Reaction and In-Situ Cyclization Processes
The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, widely used for the arylation or vinylation of olefins. mdpi.com This palladium-catalyzed cross-coupling reaction is highly versatile and can be applied to the synthesis of acrylic acid derivatives. mdpi.com The reaction typically involves an aryl halide, an alkene, and a base, catalyzed by a palladium(0) species.
In the context of this compound, a Heck reaction could be envisioned between a 2-halonaphthalene (e.g., 2-iodonaphthalene) and acrylic acid or one of its esters. The choice of catalyst, ligand, base, and solvent is crucial for optimizing the reaction yield and stereoselectivity. nih.gov
More advanced strategies involve tandem processes where the initial Heck coupling is followed by an in-situ cyclization. For example, a reaction could be designed where the substituent on the aryl halide or the alkene contains a functional group that, after the initial C-C bond formation, undergoes a spontaneous or induced intramolecular reaction. This leads to the formation of complex polycyclic structures in a single pot. Such domino coupling reactions are efficient in building molecular complexity from simple precursors. mdpi.com
Table 2: Key Components in Heck Reaction Protocols
| Component | Function | Common Examples |
|---|---|---|
| Palladium Catalyst | Facilitates oxidative addition and reductive elimination | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂ nih.gov |
| Ligand | Stabilizes the Pd catalyst and influences reactivity | PPh₃, Phosphine derivatives nih.gov |
| Base | Neutralizes the hydrogen halide byproduct | Et₃N, K₂CO₃ nih.gov |
| Substrates | Reactants for C-C bond formation | Aryl halides, Acrylates, Styrenes mdpi.com |
Alternative and Advanced Synthetic Techniques
Oxazoline-Mediated Syntheses of α-Substituted Acrylic Acids
The oxazoline (B21484) method provides a robust route for the preparation of α-substituted acrylic acids. google.comepa.gov This process utilizes an oxazoline as a temporary protecting group for a carboxylic acid, which then directs the α-functionalization.
The general synthetic sequence is as follows:
Condensation: A carboxylic acid is condensed with an aminoalcohol, typically 2-amino-2-methylpropanol, to form an oxazoline. google.comepa.gov
α-Methylenation: The oxazoline is then reacted with a formaldehyde (B43269) source, like paraformaldehyde, to introduce a methylol group at the α-position. This is followed by dehydration to form an α-methylene oxazoline. google.comepa.gov
Hydrolysis: The α-methylene oxazoline is subsequently hydrolyzed under acidic conditions to cleave the oxazoline ring and liberate the desired α-substituted acrylic acid. google.com
This in-situ process allows for the preparation of α-substituted acrylic acids in high yield and purity. google.com While not directly starting with this compound, this method could be applied to a precursor like 3-(2-Naphthyl)propionic acid to generate an α-functionalized derivative.
Annulative Coupling Reactions with Sulfoxonium Ylides
A modern, catalyst-free approach for synthesizing γ-butyrolactones involves the annulative coupling of α-substituted acrylic acids with sulfoxonium ylides. rsc.orgsathibhu.org This method is notable for its simplicity and high functional group tolerance. rsc.orgrsc.org The reaction proceeds by mixing a β-keto sulfoxonium ylide with an acrylic acid in a suitable solvent, such as ethyl acetate, and heating the mixture in a sealed tube. sathibhu.orgrsc.org
Research has shown this reaction to be highly compatible with a naphthyl-substituted acrylic acid, affording the corresponding keto γ-butyrolactone derivative in good yield. sathibhu.org The proposed mechanism begins with the α-carbon of the ylide abstracting the acidic proton of the acrylic acid. sathibhu.orgrsc.org This is followed by a cascade of reactions including intramolecular cyclization and elimination of dimethyl sulfoxide (B87167) (DMSO) to form the final lactone product.
Table 3: Annulative Coupling of Naphthyl-Substituted Acrylic Acid with a Sulfoxonium Ylide
| Acrylic Acid Reactant | Sulfoxonium Ylide Reactant | Solvent | Temperature (°C) | Product | Yield (%) |
|---|
Data from a study on the annulative coupling of α-substituted acrylic acids and sulfoxonium ylides. sathibhu.org
Polymerization-Based Synthetic Control for Acrylic Acid Derivatives
The synthesis of poly(acrylic acid) and its derivatives can be precisely controlled using modern polymerization techniques. youtube.commdpi.com Controlled radical polymerization methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures. youtube.comacs.org
The fundamental mechanism of such polymerizations involves three main stages: initiation, propagation, and termination. youtube.com
Initiation: Free radicals are generated, typically from an initiator like potassium persulfate, which then react with an acrylic acid monomer to start a polymer chain. youtube.com
Propagation: The radical at the end of the growing polymer chain continuously adds more monomer units, extending the chain. youtube.com
Termination: The growth of polymer chains is stopped, often by the combination of two radical chains.
In controlled techniques like RAFT, a chain transfer agent is used to mediate the polymerization, allowing the polymer chains to grow in a more uniform and controlled manner. acs.org This level of synthetic control is crucial for tailoring the properties of the final polymer for specific applications, such as dispersants, superabsorbents, or materials for biomedical use. mdpi.comacs.org A monomer like this compound, with its bulky, hydrophobic naphthyl group, could be polymerized using these methods to create polymers with unique solution or solid-state properties.
Chemical Reactivity and Mechanistic Investigations of 3 2 Naphthyl Acrylic Acid
Polymerization Studies of 3-(2-Naphthyl)Acrylic Acid and Its Derivatives
The polymerization of acrylic monomers is a cornerstone of polymer science, yielding a vast array of materials with tailored properties. While specific studies on the homopolymerization of this compound are not extensively detailed in the available literature, its behavior can be inferred from the well-established principles of acrylic acid polymerization. The bulky naphthyl group is expected to introduce significant steric hindrance, influencing polymerization kinetics and the properties of the resulting polymer.
Free radical polymerization (FRP) is a common method for synthesizing polymers from vinyl monomers like acrylic acids. The process consists of three main stages: initiation, propagation, and termination. youtube.com
Initiation: The process begins with the generation of free radicals from an initiator molecule, often through thermal decomposition or redox reactions. youtube.com These initiators, such as potassium persulfate or azo compounds, attack the double bond of the acrylic acid monomer, creating a reactive radical site. youtube.com
Propagation: The newly formed monomer radical then reacts with subsequent monomer molecules, rapidly extending the polymer chain. youtube.com Each addition regenerates the radical at the chain's growing end. youtube.com
Termination: The polymerization process concludes when two growing radical chains combine (recombination) or transfer a hydrogen atom (disproportionation), effectively neutralizing the radical sites and stopping chain growth. youtube.com
The kinetics of FRP are complex and influenced by several factors. The rate of polymerization is typically proportional to the monomer concentration and the square root of the initiator concentration. acs.org Reaction conditions such as temperature, initiator type, and concentration play a critical role in determining the final molecular weight and structure of the polymer. youtube.com For acrylic acid polymerizations, which are highly exothermic, maintaining isothermal conditions is crucial for controlled kinetics. acs.org High temperatures can accelerate initiator decomposition, leading to a high concentration of radicals and favoring termination reactions, which can result in lower molecular weight oligomers rather than long polymer chains. nih.govacs.org
Controlled Radical Polymerization (CRP) methods offer significant advantages over conventional FRP by enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures. Key CRP techniques include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.
Direct polymerization of acrylic acid using CRP presents challenges. Nitroxide-mediated polymerization (NMP) is often problematic due to the decomposition of nitroxide in the acidic environment. acs.org
Atom Transfer Radical Polymerization (ATRP) of acrylic acid is also challenging because the carboxylic acid group can coordinate with the copper catalyst, inhibiting its activity. acs.orgacs.orgresearchgate.net Furthermore, the dormant polymer chains can undergo an intramolecular lactonization reaction, leading to a loss of chain-end functionality. acs.orgacs.org Despite these difficulties, successful ATRP of acrylic acid has been achieved by carefully adjusting the catalytic system, initiator, and polymerization setup, yielding poly(acrylic acid) with controlled molecular weight and dispersity (Đ ≈1.4). acs.orgnih.gov
Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has proven to be a more successful method for the direct and controlled polymerization of acrylic acid in various media, including water and alcohols. acs.orgtandfonline.com The RAFT process utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. tandfonline.com This technique allows for the synthesis of well-defined poly(acrylic acid) with a linear increase of molecular weight with conversion and low polydispersity. acs.orgtandfonline.com The choice of CTA is critical, with trithiocarbonates and phenoxyxanthates showing good control over the polymerization of acrylic acid in protic media. acs.orgacs.org
For a monomer like this compound, applying these CRP techniques would require careful optimization to overcome the steric bulk of the naphthyl group and potential interactions with the catalyst or CTA. The synthesis would likely involve a two-step process: polymerization of a protected ester derivative followed by hydrolysis to yield the final poly(this compound).
Copolymerization, the process of polymerizing two or more different monomers, is a powerful tool for creating materials with properties tailored between those of the corresponding homopolymers. The composition and microstructure of the resulting copolymer are governed by the monomer reactivity ratios, r₁ and r₂.
The reactivity ratio (e.g., r₁) is the ratio of the rate constant for a growing polymer chain ending in monomer 1 adding another monomer 1 (k₁₁) to the rate constant of it adding monomer 2 (k₁₂). uobaghdad.edu.iq
If r₁ > 1, the radical prefers to add its own monomer type.
If r₁ < 1, it prefers to add the other monomer.
If the product r₁r₂ ≈ 1, a random copolymer is formed.
If r₁r₂ < 1, the copolymer tends to have an alternating structure.
If r₁r₂ > 1, block copolymers are more likely to form.
While specific data for this compound is not available, a study on the free radical copolymerization of the structurally related N-naphthylacrylamide (NAA) with Acrylic Acid (AA) and Methyl Acrylate (B77674) (MA) provides valuable insight. The monomer reactivity ratios were determined using the Fineman-Ross and Kelen-Tudos methods. uobaghdad.edu.iq
| Comonomer (M₂) | r₁ (NAA) | r₂ (Comonomer) | r₁ * r₂ | Copolymer Type |
|---|---|---|---|---|
| Acrylic Acid (AA) | 0.048 | 0.687 | 0.033 | Alternating Tendency |
| Methyl Acrylate (MA) | 0.066 | 0.346 | 0.023 | Alternating Tendency |
Data sourced from a study on N-naphthylacrylamide copolymers. uobaghdad.edu.iq
In both systems, the product of the reactivity ratios (r₁r₂) is significantly less than one, indicating that the monomers have a strong tendency to alternate along the polymer chain. uobaghdad.edu.iq Each growing radical prefers to react with the other monomer type rather than its own. uobaghdad.edu.iq This behavior suggests that copolymerization involving a naphthyl-containing acrylic monomer can lead to copolymers with a well-defined, alternating microstructure.
Applying high pressure can induce or significantly alter polymerization reactions, often in the absence of solvents or catalysts. nih.govacs.org For acrylic acid, in-situ Raman spectroscopy studies have shown that increasing pressure leads to distinct structural transformations. nih.govacs.org
Upon compression, liquid acrylic acid undergoes a phase transition to a crystalline solid at approximately 0.3 GPa, followed by a second solid-solid phase transition at around 2.7 GPa. nih.govresearchgate.net The onset of polymerization is observed at pressures beyond approximately 8 GPa. nih.govresearchgate.net The resulting high-pressure polymeric phase is amorphous. nih.govacs.org Interestingly, studies using neutron diffraction on deuterated acrylic acid showed that the material remains molecular up to 7.2 GPa but polymerizes upon decompression to ambient pressure. nih.gov This suggests that the release of pressure can facilitate the molecular rearrangement necessary for the polymerization reaction to proceed. nih.gov
The polymer formed under high pressure can exhibit a different molecular structure compared to polymers produced via conventional methods. nih.gov The application of pressure fundamentally alters intermolecular interactions, potentially creating new reaction pathways and leading to novel material properties. acs.org While not specifically studied for this compound, it is plausible that high pressure could similarly induce its polymerization, with the naphthyl group potentially influencing the required pressure threshold and the structure of the resulting polymer.
Photochemical Reaction Pathways
The solid-state photochemistry of this compound is dominated by [2+2] photocycloaddition, a reaction that is highly controlled by the crystalline packing of the monomer molecules. mdpi.com This type of reaction is governed by topochemical principles, which state that a reaction in a crystal occurs with minimal atomic and molecular movement, and the structure of the product is determined by the geometry of the reactants in the crystal lattice. uoa.grrsc.org
According to Schmidt's criteria for solid-state photodimerization, the reactive carbon-carbon double bonds of adjacent molecules must be parallel and separated by a distance of less than 4.2 Å for a [2+2] cycloaddition to occur efficiently. uoa.grwikipedia.org
Single-crystal X-ray diffraction studies of (E)-3-(naphthalen-2-yl)acrylic acid reveal that its molecules crystallize in a manner conducive to this reaction. The molecules adopt a head-to-head packing arrangement where the intermolecular distance between the double bonds of paired monomers is approximately 3.917 Å, satisfying the topochemical requirements. mdpi.com
| Parameter | Value |
|---|---|
| Packing Motif | Head-to-Head |
| Space Group | P1̅ |
| Intermolecular Distance (C=C) | ~3.917 Å |
| Topochemical Reactivity | Favorable for [2+2] Photocycloaddition |
Data derived from crystallographic analysis. mdpi.com
Upon irradiation with UV light (e.g., 365 nm), the molecules undergo dimerization to form a cyclobutane (B1203170) ring. mdpi.com The reaction proceeds via the formation of a high-energy dimer that is non-fluorescent. mdpi.com The formation of the cyclobutane product introduces significant steric hindrance, which can impede further dimerization in the surrounding lattice. mdpi.com This solid-state reaction can induce significant physical stress within the crystal, leading to observable photomechanical effects such as cracking, splintering, or bending, depending on the crystal's size and morphology (e.g., bulk crystals vs. microplates or microrods). mdpi.com
Selective homo- and heterodimerization of naphthalene (B1677914) acrylic acids can also be achieved in solution by using a covalent template, such as 1,8-dihydroxynaphthalene, to pre-organize the monomers for the photochemical [2+2] cycloaddition, yielding cyclobutane products in good yields (64-88%). rsc.orgrsc.org
Solid-State [2+2] Photocycloaddition and Dimerization
Influence of Crystal Morphology on Photomechanical Responses
The photomechanical responses of this compound are intricately linked to its crystal morphology. The shape and size of the crystals, dictated by the crystallization conditions, determine the nature and extent of the mechanical motion observed upon photoirradiation. Different crystal forms, such as bulk crystals, microplates, and microrods, exhibit distinct photomechanical behaviors. This shape-dependent response highlights the critical role of crystal packing and intermolecular interactions in translating molecular-level photochemical reactions into macroscopic mechanical work. The solid-state photodimerization of this compound serves as a prime example of how crystal morphology can dictate reaction dynamics and, consequently, the photomechanical outcomes.
Fluorescence Dynamics During Solid-State Photoreactions
The solid-state photoreaction of this compound is accompanied by interesting changes in its fluorescence properties. An intermediate fluorescence enhancement is observed across different crystal morphologies during UV irradiation. This phenomenon is attributed to changes in molecular configuration and crystal packing during the [2+2] photocycloaddition reaction, which may create transient species or crystal domains with enhanced radiative decay pathways. The initial monomeric crystals exhibit a certain level of fluorescence, which intensifies as the photoreaction proceeds, before potentially decreasing as the final photodimer product is formed. This dynamic change in fluorescence provides a spectroscopic handle to monitor the progress of the solid-state reaction and the associated changes in the crystal lattice.
Solution-Phase Photoisomerization (trans-cis)
In solution, this compound and its derivatives can undergo reversible trans-cis photoisomerization upon irradiation with UV light. This process involves the rotation around the carbon-carbon double bond of the acrylic acid moiety. The efficiency of this isomerization is influenced by the polarity of the solvent. For the closely related methyl 2-naphthylacrylate, an increase in solvent polarity has been shown to increase the quantum yield of the trans to cis isomerization. This is accompanied by a corresponding decrease in the fluorescence quantum yield, suggesting that the excited state deactivates competitively through isomerization and fluorescence pathways, with the former being favored in more polar environments.
Intramolecular Photocycloaddition of Naphthyl Acrylate Derivatives
Intramolecular [2+2] photocycloaddition is a powerful synthetic tool for the construction of cyclobutane rings within a single molecule. This reaction requires a molecule to contain at least two photoreactive alkene moieties that are tethered by a suitable linker. The regioselectivity of the cycloaddition is largely governed by the length and flexibility of this tether. While the intermolecular photodimerization of this compound is well-documented, specific examples of intramolecular photocycloaddition of its derivatives, where two 2-naphthyl acrylate units are linked together, are less common in the literature. In principle, such molecules could be designed to yield "straight" or "crossed" cycloadducts depending on the tether's structure, offering a pathway to complex polycyclic architectures. The efficiency and stereochemical outcome of such reactions would be highly dependent on the conformational preorganization of the reactive double bonds enforced by the tether.
Supramolecular Photocycloaddition in Host-Guest Systems
The principles of supramolecular chemistry offer a sophisticated approach to control the outcome of photochemical reactions. By encapsulating reactant molecules within the well-defined cavity of a host molecule, it is possible to pre-organize them in a specific orientation, thereby directing the regio- and stereoselectivity of the subsequent photoreaction.
Regio- and Stereoselectivity Control in Dimerization
The photodimerization of 3-(aryl)acrylic acids, including naphthyl derivatives, can be effectively controlled using macrocyclic hosts such as γ-cyclodextrin (γ-CD) and cucurbit rsc.orguril (CB8). These host molecules can encapsulate one or two guest molecules, creating a nanoscale reaction vessel. Within the hydrophobic cavity of these hosts, the guest molecules are oriented in a head-to-head (HH) or head-to-tail (HT) arrangement due to a combination of hydrophobic effects and specific host-guest interactions. This pre-organization dictates the regiochemistry of the [2+2] photocycloaddition upon irradiation. For instance, the use of γ-CD as a host has been shown to favor the formation of the syn-head-to-head photodimer of a naphthyl acrylic acid derivative with high selectivity. This demonstrates the power of supramolecular catalysis in steering a photoreaction towards a single, desired stereoisomer, a task that is often challenging to achieve in bulk solution.
| Parameter | Observation |
| Crystal Morphology | |
| Bulk Crystals | Shattering and splintering upon UV irradiation. |
| Microplates | Cracking with fissures, while maintaining overall morphology. |
| Microrods | Significant bending upon UV irradiation. |
| Photoreaction | |
| Solid-State | [2+2] photocycloaddition (dimerization). |
| Solution-Phase | trans-cis isomerization. |
| Fluorescence | |
| Solid-State Reaction | Intermediate fluorescence enhancement observed. |
| Supramolecular Control | |
| Host Molecule | γ-Cyclodextrin (γ-CD) |
| Predominant Product | syn-Head-to-Head (HH) photodimer. |
| Host Molecule | Cucurbit rsc.orguril (CB8) |
| Effect | Controls regio- and stereoselectivity of photodimerization. |
Role of Non-Covalent Interactions (π-π Stacking, Hydrogen Bonding, Charge Transfer)
The supramolecular assembly and crystal packing of this compound are significantly influenced by a variety of non-covalent interactions. These weak forces, including hydrogen bonding, π-π stacking, and potential charge-transfer interactions, dictate the molecular conformation and orientation in the solid state, which in turn affects the material's physical and chemical properties.
Hydrogen Bonding: The primary and most directional non-covalent interaction in the crystal structure of this compound is the hydrogen bonding facilitated by the carboxylic acid moiety. The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (at the carbonyl oxygen and the hydroxyl oxygen) researchgate.net. This typically leads to the formation of a robust hydrogen-bonded dimer, where two molecules are linked in a head-to-head fashion, creating a characteristic R²₂(8) ring motif. This is a common supramolecular synthon in carboxylic acids. In addition to these strong O-H···O bonds, weaker C-H···O interactions involving the aromatic C-H bonds of the naphthalene ring and the oxygen atoms of the carboxylic acid can further stabilize the crystal lattice, creating extended one-, two-, or three-dimensional networks rsc.org.
Charge Transfer: Charge-transfer (CT) interactions can occur between molecules that have electron-donating and electron-accepting regions. In this compound, the electron-rich naphthalene ring can act as a π-donor, while the electron-withdrawing acrylic acid moiety, particularly the conjugated C=C double bond and the C=O group, can act as a π-acceptor. While dedicated studies on charge-transfer complexes specifically involving this compound are not extensively documented, the molecular structure suggests the potential for intramolecular or intermolecular charge-transfer phenomena rsc.orgmdpi.comevitachem.com. Such interactions, characterized by a partial transfer of electron density, can influence the electronic and optical properties of the material rsc.org.
The interplay of these non-covalent forces is crucial in determining the crystal packing, which directly impacts the molecule's reactivity in the solid state, particularly in topochemical reactions like photodimerization.
Addition and Cyclization Reactions
The acrylic moiety of this compound is a versatile functional group that participates in a variety of addition and cyclization reactions, providing pathways to a diverse range of more complex molecules.
Nucleophilic and Electrophilic Addition to the Acrylic Moiety
The carbon-carbon double bond in the acrylic group of this compound is electron-deficient due to the conjugative electron-withdrawing effect of the adjacent carboxylic acid group. This electronic nature makes it susceptible to attack by nucleophiles in a conjugate addition reaction (Michael addition).
Nucleophilic Addition: Nucleophiles attack the β-carbon of the acrylic system, leading to the formation of a new single bond wikipedia.org. A common example is the addition of alcohols or amines. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the attacking species. Another important nucleophilic addition is hydrogenation, where catalytic hydrogenation using catalysts like palladium on carbon can reduce the double bond to yield 3-(2-Naphthyl)Propionic Acid evitachem.com.
Electrophilic Addition: While less common for such an electron-poor alkene, electrophilic addition can be induced under specific conditions. The reaction with hydrogen halides (HX), for instance, would proceed via protonation of the double bond to form a carbocation intermediate, which is then attacked by the halide anion libretexts.orglibretexts.org. According to Markovnikov's rule, the proton would add to the α-carbon (the carbon with fewer substituents) to form the more stable benzylic-type carbocation at the β-position, which is stabilized by the adjacent naphthalene ring pressbooks.pubchemguide.co.ukopenstax.org. The subsequent attack by the halide would then occur at this β-position.
Aza-Michael Reactions and Synthesis of Novel Heterocyclic Compounds
The Aza-Michael reaction, the conjugate addition of a nitrogen-based nucleophile to the acrylic moiety, is a powerful tool for carbon-nitrogen bond formation and the synthesis of β-amino acid derivatives and various nitrogen-containing heterocycles walisongo.ac.idresearchgate.net. Primary and secondary amines, anilines, and other nitrogen nucleophiles can be added across the double bond of this compound, often under mild, base-catalyzed, or even catalyst-free conditions researchgate.net.
This reaction serves as a key step in the synthesis of complex heterocyclic structures. The resulting β-amino acid derivative can undergo subsequent intramolecular cyclization reactions. For example, by choosing an appropriate nitrogen nucleophile containing another reactive functional group, domino or multi-component reactions can be designed to construct novel heterocyclic frameworks, such as pyridines, pyrimidines, or more complex fused systems that incorporate the naphthyl group mdpi.comfardapaper.ir.
| Nitrogen Nucleophile | Potential Heterocyclic Product Core | Reaction Conditions |
|---|---|---|
| Ammonia / Primary Amines | β-Amino Propionic Acid Derivatives | Base catalyst (e.g., Et3N), often solvent-free or in polar solvents |
| Hydrazine | Pyrazolidinone derivatives | Typically requires subsequent cyclization step |
| Urea / Thiourea | Dihydropyrimidinone derivatives | Acid-catalyzed cyclocondensation (e.g., Biginelli reaction) |
| Amidines | Dihydropyrimidine derivatives | Often proceeds via initial Michael addition followed by cyclization |
Formation of Naphthocyclobutenes via Photochemical Routes
This compound and its derivatives are excellent substrates for photochemical [2+2] cycloaddition reactions. Upon irradiation with UV light, the excited-state acrylic moiety can dimerize with a ground-state molecule to form a cyclobutane ring. These reactions can lead to the formation of substituted naphthocyclobutenes, specifically derivatives of truxillic or truxinic acids rsc.org.
The stereochemical outcome of the reaction is highly dependent on the reaction conditions.
In Solution: Irradiation in solution often leads to a mixture of stereoisomers, as the molecules have high translational and rotational freedom.
In the Solid State: When irradiated in the crystalline phase, the reaction is topochemically controlled. The product's stereochemistry is dictated by the packing arrangement of the molecules in the crystal lattice. For a successful reaction, the reacting double bonds must be parallel and within a certain proximity (Schmidt's criteria, typically < 4.2 Å).
Templated Reactions: To control the stereoselectivity, covalent templates can be employed. For instance, reacting two molecules of a naphthalene acrylic acid with a template like 1,8-dihydroxynaphthalene can pre-organize the reactants, leading to selective homo- or heterodimerization upon irradiation. This strategy has been shown to produce cyclobutane products in good yields (64–88%) with high diastereocontrol rsc.orgrsc.org.
The photochemical intramolecular cyclization of related naphthyl acrylates bearing an ortho-substituent can also lead to naphthocyclobutenes via a triplet-sensitized 1,5-hydrogen atom transfer (HAT) followed by diradical cyclization, analogous to a Norrish-Yang reaction nih.gov.
Decarboxylative Pathways in Coupling Reactions
The carboxylic acid group in this compound can serve as a "traceless" activating group in certain transition metal-catalyzed coupling reactions acs.orglatrobe.edu.au. In these processes, the carboxylate functionality is extruded as carbon dioxide (CO₂) during the catalytic cycle. This strategy provides a powerful alternative to traditional cross-coupling reactions that require pre-functionalized organometallic reagents rsc.org.
For example, rhodium(III)-catalyzed decarboxylative coupling reactions have been developed for α,β-unsaturated carboxylic acids acs.orglatrobe.edu.aunih.gov. While specific examples utilizing this compound are not extensively reported, the general mechanism involves the coordination of the alkene and the carboxylate to the metal center, followed by C-H activation or other coupling steps, and eventual decarboxylation to form the C-C or C-heteroatom bond. This approach has been successfully used to synthesize highly substituted pyridines by coupling acrylic acids with unsaturated oximes acs.orgnih.gov. Such pathways represent a potential route for the derivatization of the this compound scaffold.
Hydrolysis and Related Degradation Studies
The chemical stability of this compound is an important consideration for its application and environmental fate. Degradation can occur through several pathways, including hydrolysis of its derivatives and photodegradation.
Hydrolysis: The carboxylic acid functional group itself is stable towards hydrolysis. However, esters derived from this compound are susceptible to hydrolysis, which cleaves the ester bond to regenerate the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or, more commonly, a base nih.gov. The base-catalyzed hydrolysis of acrylate esters typically proceeds through a nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester group (BAC2 mechanism) nih.gov. The rate of hydrolysis can be influenced by steric and electronic factors in the alcohol portion of the ester.
Photodegradation: Given the presence of the naphthalene chromophore, which strongly absorbs UV radiation, this compound is susceptible to photodegradation. Exposure to UV light can lead to various photochemical reactions beyond the [2+2] cycloaddition mentioned previously. For acrylic polymers, photodegradation pathways can involve chain scission, cross-linking, and loss of ester side groups to form carboxylic acid functionalities researchgate.netrsc.org. In the context of the monomeric acid, UV irradiation could potentially lead to isomerization of the double bond (E/Z isomerization), decarboxylation, or the formation of radical species that can lead to complex degradation products or polymerization. The presence of oxygen can lead to photo-oxidation, further complicating the degradation profile rsc.org. Studies on related acrylic acid systems have shown that photodegradation can be monitored by observing changes in the carbonyl and other characteristic bands in the infrared spectrum mdpi.com.
Advanced Applications in Materials Science and Organic Synthesis
Photomechanically Responsive Materials
Materials that can convert light energy directly into mechanical motion have garnered significant interest for their potential in wireless actuation, soft robotics, and smart devices. 3-(2-Naphthyl)Acrylic Acid has emerged as a key molecule in the fabrication of such photomechanically responsive materials due to its efficient solid-state photochemical reactions.
The photomechanical response in crystals of (E)-3-(naphthalen-2-yl) acrylic acid is primarily driven by a solid-state [2+2] photocycloaddition reaction upon exposure to ultraviolet (UV) light. This reaction causes significant changes in molecular structure and efficient lattice reconfiguration, which in turn generates internal stress that manifests as macroscopic mechanical motion.
A crucial design principle is the influence of crystal morphology on the resulting actuation. The same intrinsic photochemical reaction leads to remarkably different mechanical outcomes depending on the crystal's shape and size. This shape-dependent response highlights the importance of controlling crystallization conditions to achieve desired modes of actuation.
Recent research has demonstrated these distinct responses:
Bulk Crystals: Undergo shattering and splintering when irradiated with UV light.
Microcrystal Rods: Display significant and pronounced bending under the same light conditions.
This phenomenon is attributed to how the stress generated by the photocycloaddition is distributed and relieved within the different crystal morphologies. An intermediate fluorescence enhancement has also been observed across all crystal types during UV illumination, suggesting that changes in molecular configuration and crystal packing may facilitate radiative transitions during the photochemical process.
| Crystal Morphology | Observed Mechanical Response to UV Light | Underlying Mechanism |
|---|---|---|
| Bulk Crystals | Shattering and splintering | Solid-state [2+2] head-to-head photocycloaddition leading to significant molecular structure changes and lattice stress. |
| Microcrystal Plates | Cracking with fissures, but overall morphology is maintained | |
| Microcrystal Rods | Pronounced bending |
The light-induced transformations in this compound crystals present a potential pathway for developing advanced optical information storage systems. Three-dimensional optical data storage offers the benefit of vastly increased storage densities compared to conventional two-dimensional magnetic technologies by patterning data throughout the volume of the medium.
The "writing" mechanism in a system based on this compound would involve using focused light, such as a laser, to initiate the [2+2] cycloaddition at specific points within the material. This photochemical reaction creates a localized, stable chemical modification, effectively encoding a bit of data. The "reading" of this data could potentially be achieved by detecting the changes in the material's optical properties, such as the intermediate fluorescence enhancement observed during the photochemical reaction. The stability of the resulting photodimer is crucial for data retention, and the ability to induce these changes in a three-dimensional space could lead to high-density data storage platforms.
Polymer-Based Functional Materials
The acrylic acid group in this compound allows for its integration into polymer chains through various polymerization techniques. This enables the creation of functional materials that combine the desirable properties of the polymer backbone with the unique optical and thermal characteristics of the naphthyl moiety.
Incorporating this compound into polymer structures can significantly improve their performance characteristics. For instance, the copolymerization of this compound with monomers like methyl methacrylate (B99206) can yield copolymers with enhanced thermal stability. The bulky, rigid naphthyl groups can restrict the thermal motion of the polymer chains, thus increasing the temperature required for decomposition.
Research has shown that copolymers of methyl methacrylate containing 15–30 mol% of the naphthyl-containing monomer exhibit a decomposition onset at 220°C, a notable increase compared to the 180°C onset for pure polymethyl methacrylate (PMMA) homopolymers. In addition to thermal stability, acrylic-based thermoplastic composites are known for their potential to offer superior mechanical properties, including high stiffness, strength, and impact resistance, when compared to conventional thermoset composites.
| Polymer | Decomposition Onset Temperature |
|---|---|
| Polymethyl Methacrylate (PMMA) Homopolymer | 180°C |
| Copolymer of Methyl Methacrylate and this compound (15-30 mol%) | 220°C |
The versatility of acrylic acid chemistry allows for the design of complex and tailored polymer architectures. This compound can be used to create specialized structures such as block copolymers or polymer brushes, where its specific functionalities can be precisely positioned.
A significant example is the creation of polymer brushes grafted onto nanoparticles. In one study, poly(2-naphthyl acrylate) was grafted from the surface of silica-coated magnetic nanoparticles using surface-initiated atom transfer radical polymerization (SI-ATRP). This architecture results in a material with a high density of active naphthyl groups on the surface, which was shown to be highly effective for the enrichment of certain nonsteroidal anti-inflammatory drugs through reversed-phase interactions. Such tailored architectures are central to developing advanced materials for separation science, drug delivery, and sensing applications.
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have high selectivity for a specific target molecule, known as the template. The general process involves polymerizing functional monomers and a cross-linker in the presence of the template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.
Acrylic acid and its derivatives are commonly used as functional monomers in MIPs because the carboxylic acid group can form strong hydrogen bonds with a wide variety of template molecules. This compound is a promising candidate for this application. Its carboxylic acid group can provide the necessary hydrogen bonding interactions, while the large, hydrophobic naphthyl group can establish specific π-π stacking and hydrophobic interactions with aromatic template molecules. These multiple, cooperative binding interactions would enhance the selectivity and affinity of the imprinted sites, making MIPs based on this monomer potentially useful for the selective extraction of analytes from complex biological or environmental samples.
Precursors for Complex Organic Molecule Synthesis
This compound, a derivative of cinnamic acid, serves as a versatile precursor in the synthesis of complex organic molecules due to its reactive α,β-unsaturated carboxylic acid moiety. This functionality allows for a variety of transformations, including conjugate additions and cyclization reactions, which are fundamental in constructing intricate molecular architectures. The naphthyl group introduces steric and electronic properties that can influence the reactivity and selectivity of these transformations, making it a valuable building block for diverse chemical scaffolds.
Enantioselective Synthesis of Chiral Succinate (B1194679) Derivatives
The α,β-unsaturated system in this compound is an ideal Michael acceptor, making it a suitable substrate for conjugate addition reactions to form substituted succinate derivatives. The enantioselective synthesis of chiral succinates is of significant interest as these motifs are present in numerous biologically active molecules and are valuable chiral building blocks in organic synthesis.
One plausible and efficient method for the asymmetric synthesis of chiral succinate derivatives from this compound involves the conjugate addition of a nucleophile in the presence of a chiral catalyst. Organocatalysis, utilizing chiral amines or phosphines, has emerged as a powerful tool for such transformations.
Reaction Scheme:
A general approach involves the reaction of an ester derivative of this compound with a nucleophile, such as a malonate ester, catalyzed by a chiral organocatalyst. The catalyst, by forming a chiral enamine or through hydrogen bonding interactions, controls the facial selectivity of the nucleophilic attack on the β-carbon of the acrylic acid derivative. This leads to the formation of the succinate derivative with high enantioselectivity.
Detailed Research Findings:
While direct experimental studies on this compound for this specific transformation are not extensively documented, research on analogous α,β-unsaturated carbonyl compounds provides strong evidence for its potential. For instance, the Michael addition of dimethyl malonate to various chalcones and cinnamate (B1238496) derivatives, catalyzed by chiral bifunctional organocatalysts, has been shown to produce the corresponding succinate adducts in high yields and enantioselectivities. The steric bulk and electronic nature of the aryl substituent, in this case, the naphthyl group, are expected to play a crucial role in the stereochemical outcome of the reaction. The larger naphthyl group can enhance facial discrimination, potentially leading to higher enantiomeric excesses compared to smaller aryl substituents.
Table 1: Plausible Enantioselective Michael Addition to a 3-(2-Naphthyl)acrylate Derivative
| Entry | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | Dimethyl malonate | Chiral Thiourea Catalyst | Toluene | High | High |
| 2 | Diethyl malonate | Chiral Primary Amine | Dichloromethane | High | High |
| 3 | Nitromethane | Chiral Squaramide Catalyst | Chloroform | High | High |
| Note: This table represents a hypothetical scenario based on established methodologies for similar substrates. |
Formation of Furanone and Quinolone Scaffolds
The structural framework of this compound also lends itself to the synthesis of heterocyclic compounds like furanones and quinolones, which are core structures in many pharmaceuticals and natural products.
Formation of Furanone Scaffolds:
Furanones can be synthesized from β-aryl acrylic acids through various cyclization strategies. One potential route involves the reaction of this compound with a suitable reagent to introduce a functional group at the α- or β-position, which can then undergo intramolecular cyclization.
For example, a plausible pathway involves the halolactonization of a derivative of this compound. Research on β-aryl acrylic acids has demonstrated that treatment with an iodine source in the presence of a base can lead to the formation of a γ-lactone, which is a furanone scaffold. The reaction proceeds through an iodonium-ion-induced cyclization. The naphthyl group would remain as a substituent on the furanone ring, providing a scaffold for further functionalization.
Formation of Quinolone Scaffolds:
Quinolone derivatives can be synthesized from cinnamic acid derivatives, suggesting a viable pathway utilizing this compound. nih.gov A common method is the Conrad-Limpach reaction, which involves the condensation of an aniline (B41778) with a β-ketoester. While this compound is not a β-ketoester, it can be converted into one through appropriate chemical transformations.
Alternatively, a more direct approach could involve the reaction of an activated form of this compound, such as its acid chloride, with an appropriately substituted aniline. The resulting amide could then undergo an intramolecular Friedel-Crafts acylation or a related cyclization reaction to form the quinolone ring system. Studies have shown that N-cinnamoyl-1-naphthylamines undergo cyclization to form benzo[h]quinolin-2-ones. nih.gov This suggests that intramolecular cyclization of an appropriately designed derivative of this compound could be a feasible route to novel quinolone structures. The presence of the naphthyl moiety would result in polycyclic aromatic quinolone derivatives with potential for unique biological activities. nih.gov
Table 2: Potential Heterocyclic Scaffolds from this compound
| Scaffold | Synthetic Strategy | Key Reagents | Potential Product |
| Furanone | Halolactonization | I₂, NaHCO₃ | 4-(2-Naphthyl)-dihydrofuran-2-one |
| Quinolone | Intramolecular Cyclization | SOCl₂, Substituted Aniline, Lewis Acid | 4-(2-Naphthyl)-quinolin-2-one derivative |
| Note: The products listed are illustrative of the core structures that could be synthesized. |
Spectroscopic and Computational Elucidation of 3 2 Naphthyl Acrylic Acid Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure, electronic transitions, and vibrational modes of 3-(2-Naphthyl)acrylic acid. Each technique offers unique insights into the compound's characteristics.
NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound by providing information about the chemical environment of each proton and carbon atom.
¹H NMR: The proton NMR spectrum provides characteristic signals for the vinyl, aromatic, and carboxylic acid protons. The protons of the acrylic acid moiety, specifically the vinylic protons, exhibit a large coupling constant (J value), which is indicative of a trans configuration. The signals for the naphthyl group protons typically appear in the aromatic region of the spectrum. For a closely related analogue, (E)-3-(naphthalen-1-yl)acrylic acid, the vinylic protons appear as doublets at approximately 8.39 ppm and 6.60 ppm with a coupling constant of 15.7 Hz, confirming the E (trans) geometry. rsc.org The carboxylic acid proton is often observed as a broad singlet at a downfield chemical shift, typically above 12 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments. Key resonances include the carbonyl carbon of the carboxylic acid group (around 170 ppm), the carbons of the C=C double bond (approximately 127-133 ppm), and the distinct signals for the ten carbons of the naphthyl ring. rsc.org Techniques like DEPTQ can be used to differentiate between quaternary, methine, methylene (B1212753), and methyl carbons. rsc.org
Below is a table of representative ¹H NMR spectral data for a compound analogous to this compound.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Carboxylic OH | ~12.5 | broad singlet | - |
| Vinylic CH | ~8.4 | doublet | ~15.7 |
| Naphthyl CH | ~8.2 - 7.5 | multiplet | - |
| Vinylic CH | ~6.6 | doublet | ~15.7 |
Data based on the closely related (E)-3-(naphthalen-1-yl)acrylic acid. rsc.org
UV-Vis spectroscopy is employed to study the electronic transitions within the this compound molecule. The spectrum is dominated by strong absorptions corresponding to π → π* transitions within the conjugated system, which includes the naphthyl group and the acrylic acid moiety. The extended conjugation results in absorption maxima at longer wavelengths compared to acrylic acid alone. nsf.govnsf.gov
Spectral dynamics are particularly important when studying photochemical reactions, such as the [2+2] cycloaddition (photodimerization) of this compound. As the monomer undergoes dimerization upon irradiation with UV light, the extended π-conjugation is broken. This change is monitored by a decrease in the absorbance at the λmax of the monomer, allowing for the kinetic analysis of the reaction. The presence of an isosbestic point in the UV-Vis spectra during such transformations indicates a clean conversion from one species (monomer) to another (dimer). nsf.gov
Vibrational spectroscopy, including both IR and Raman techniques, provides detailed information about the functional groups present in this compound and is sensitive to changes in molecular structure and conformation. bibliotekanauki.plnih.gov
IR Spectroscopy: The IR spectrum of this compound shows several characteristic absorption bands. A very broad band in the region of 3300-2500 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carbonyl group appears as a strong, sharp band around 1715-1680 cm⁻¹. spectroscopyonline.comicm.edu.pl The C=C stretching of the acrylic double bond is typically observed near 1640-1620 cm⁻¹. Vibrations associated with the naphthyl group, including aromatic C=C and C-H stretches, are also present. spectroscopyonline.com
Raman Spectroscopy: Raman spectroscopy is a complementary technique. The symmetric stretches of the naphthyl ring and the C=C double bond often give rise to strong signals in the Raman spectrum. paint.org
During transformations such as photodimerization, the disappearance of the C=C stretching band associated with the acrylic moiety provides clear evidence of the reaction's progress.
| Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 3300 - 2500 | Broad, due to hydrogen bonding |
| C-H stretch (Aromatic) | 3100 - 3000 | Sharp |
| C=O stretch (Carbonyl) | 1715 - 1680 | Strong, sharp |
| C=C stretch (Alkene) | 1640 - 1620 | Medium |
| C=C stretch (Aromatic) | 1600 - 1450 | Multiple bands |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its reaction products. In its mass spectrum, the compound would exhibit a molecular ion peak (M⁺) corresponding to its exact mass. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₁₃H₁₀O₂).
MS is particularly crucial for identifying products of chemical transformations. For instance, in the photodimerization of this compound, the resulting cyclobutane (B1203170) dimer would have a molecular weight exactly double that of the monomer. Mass spectrometry can readily confirm the formation of this dimer by identifying its corresponding molecular ion peak. Fragmentation patterns observed in the mass spectrum can further help in elucidating the structure of the products. scitepress.org
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. wikipedia.org This technique provides accurate data on bond lengths, bond angles, and torsion angles.
For systems like this compound, X-ray crystallography can reveal how molecules pack in a crystal lattice, which is crucial for understanding solid-state reactivity. For example, the topochemical control of solid-state [2+2] photodimerization is dictated by the alignment and proximity of the double bonds of adjacent molecules in the crystal, as determined by X-ray diffraction. Furthermore, this technique is essential for unambiguously determining the stereochemistry (e.g., syn/anti, cis/trans) of the cyclobutane products formed during such reactions. rsc.org
Computational Chemistry Methodologies
Computational chemistry serves as a powerful complement to experimental techniques, providing insights into the geometric, electronic, and energetic properties of this compound systems. Methods like Density Functional Theory (DFT) are frequently used to model molecular behavior.
Computational studies can be used to:
Optimize Molecular Geometry: Calculate the lowest-energy conformation of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data from X-ray crystallography.
Predict Spectroscopic Properties: Simulate NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These calculated spectra aid in the assignment of experimental signals.
Analyze Conformational Isomerism: Investigate the relative stabilities of different conformers, such as those arising from rotation around single bonds. For the photodimerization products of related naphthalene (B1677914) acrylic acids, computational studies have been used to determine the relative energies of different stereoisomers (e.g., anti-cis-syn vs. anti-cis-anti) and the activation barriers for their interconversion. rsc.org
Elucidate Reaction Mechanisms: Map potential energy surfaces for chemical reactions, such as photodimerization, to identify transition states and calculate activation energies, providing a deeper understanding of reaction kinetics and selectivity. nih.gov
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. By calculating the electron density, DFT methods can accurately predict the optimized geometry, molecular orbital energies, and other key electronic properties of molecules like this compound.
The process begins with geometry optimization, where the molecule's structure is computationally adjusted to find its lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. From this optimized structure, various electronic properties can be calculated. A critical aspect of this analysis involves the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining molecular reactivity and kinetic stability. researchgate.net
For (E)-3-(naphthalen-2-yl) acrylic acid, DFT calculations reveal the distribution and energy levels of these orbitals. The HOMO is typically localized over the electron-rich naphthalene ring and the ethylene bridge, while the LUMO is delocalized across the electron-accepting acrylic acid portion and the ethylene bridge. ed.ac.uk A smaller HOMO-LUMO gap indicates a higher propensity for electronic transitions, which influences the molecule's optical properties and chemical reactivity. mdpi.com Computational studies on related naphthyl derivatives have shown that modifying electron acceptor units can systematically shift the LUMO energy level. ed.ac.uk
| Property | Calculated Value | Significance |
| HOMO Energy | -6.21 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.58 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.63 eV | Indicates molecular stability and reactivity. A higher gap suggests greater stability. mdpi.com |
| Dipole Moment | Varies with conformation | Influences intermolecular interactions and solubility. |
Note: The values presented are for (E)-3-(naphthalen-2-yl) acrylic acid, as calculated in a referenced study, and serve as a representative example for this class of compounds. mdpi.com
Molecular Dynamics (MD) Simulations for Reaction Mechanisms and Intermolecular Interactions
While DFT provides a static picture of a molecule's ground state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a virtual window into molecular interactions and the progression of chemical reactions.
For this compound, MD simulations are particularly useful for studying its behavior in solution and in the solid state. These simulations can elucidate the nature of intermolecular interactions, which are critical for understanding crystal packing, solubility, and aggregation. The large, aromatic naphthalene ring is prone to significant π–π stacking interactions, where the electron clouds of adjacent rings align. mdpi.comnih.gov MD simulations can quantify the strength and geometry of these interactions, which play a major role in stabilizing crystal structures and molecular aggregates. nih.govrsc.org
Furthermore, MD simulations can model the reaction pathways of processes like the [2+2] photocycloaddition, a characteristic reaction for acrylic acid derivatives. mdpi.com By simulating the system in an excited state, researchers can observe the conformational changes and intermolecular approaches that lead to the formation of cyclobutane dimers. These simulations provide detailed, atomistic-level information that is often challenging to obtain experimentally but is crucial for understanding reaction mechanisms and predicting product formation. dovepress.com MD can also be used to study the interaction of the molecule with solvents, revealing details about the solvation shell and hydrogen bonding between the carboxylic acid group and solvent molecules like water. rsc.orgnih.gov
Elucidation of Reaction Energetics and Transition States
Understanding the feasibility and rate of a chemical reaction requires knowledge of its energetics, specifically the activation energy (energy barrier) and the structure of the transition state. The transition state is a high-energy, transient configuration along the reaction coordinate that represents the point of no return between reactants and products. mit.edu Computational methods, particularly DFT, are extensively used to locate transition state structures and calculate their energies. nih.govresearchgate.net
A key reaction for this compound is the solid-state [2+2] photocycloaddition, where two molecules react upon UV irradiation to form a cyclobutane ring. mdpi.com Computational studies on related naphthalene acrylic acids have successfully modeled this process. rsc.orgresearchgate.net By calculating the potential energy surface, researchers can identify the minimum energy pathway from reactants to products. The highest point on this pathway corresponds to the transition state.
Calculations for the conformers of a photodimerization product of a related naphthalene acrylic acid derivative revealed activation barriers for interconversion between different conformers to be in the range of 4.19–7.10 kcal/mol. rsc.orgresearchgate.net These low barriers indicate a rapid interconversion between conformations in solution at room temperature. researchgate.net Similar computational approaches can determine the activation energy for the photodimerization reaction itself, explaining the reaction's regioselectivity and stereoselectivity by comparing the energies of different possible transition states and the resulting biradical intermediates. researchgate.netmdpi.com
| Parameter | Calculated Value (kcal/mol) | Description |
| Conformational Energy Difference | < 3.0 | The relative energy difference between various stable conformers of the cycloadduct in solution. rsc.org |
| Rotational Activation Barrier | 4.19 - 7.10 | The energy required for interconversion between different conformers of the cycloadduct. rsc.orgresearchgate.net |
Note: Data is for a cyclobutane product formed from a related naphthalene acrylic acid and illustrates the type of energetic information that can be obtained computationally. rsc.orgresearchgate.net
Prediction and Correlation of Spectroscopic Properties
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can then be correlated with experimental spectra to confirm molecular structures and assignments. DFT and its time-dependent extension (TD-DFT) are widely used for this purpose.
UV-Vis Spectroscopy: The electronic absorption spectra of this compound can be predicted using TD-DFT calculations. This method computes the energies of electronic transitions from the ground state to various excited states. The calculated transition energies correspond to the absorption wavelengths (λmax). For this compound in solution, the UV-Vis spectrum typically shows absorption bands corresponding to π→π* transitions within the conjugated system. mdpi.com Experimental spectra for this compound in tetrahydrofuran show peaks at 260, 268, 297, and 308 nm. mdpi.com TD-DFT calculations can reproduce these transitions and help assign them to specific molecular orbital changes (e.g., HOMO→LUMO). mdpi.com
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. scielo.org.mx These calculations provide theoretical ¹H and ¹³C NMR spectra that can be directly compared to experimental data. For this compound and its reaction products, such as photodimers, this correlation is invaluable for structure elucidation. For instance, in the photodimer, the appearance of new signals in the aliphatic region (around 3.9-4.4 ppm in ¹H NMR) corresponding to the newly formed cyclobutane ring protons can be confirmed by GIAO calculations. mdpi.com
Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to atomic displacements. These computed frequencies correspond to the peaks in an IR spectrum. This allows for the assignment of experimental IR bands to specific vibrational modes, such as the characteristic C=O stretch of the carboxylic acid, the C=C stretch of the acrylate (B77674) group, and various vibrations of the naphthalene ring.
| Spectroscopic Data | Experimental Value | Computational Correlation |
| UV-Vis (λmax) | 260, 268, 297, 308 nm (in THF) mdpi.com | TD-DFT calculations can predict the energies of π→π* transitions that give rise to these absorption bands. mdpi.com |
| ¹H NMR (δ, ppm) | Photodimer signals at 3.9 ppm and 4.4 ppm (in acetone-d₆) mdpi.com | GIAO-DFT calculations can confirm these chemical shifts belong to the cyclobutane ring protons. scielo.org.mx |
| ¹³C NMR (δ, ppm) | Carbonyl carbon (~170 ppm) | GIAO-DFT calculations can accurately predict the chemical shift of the carbonyl carbon and other carbons in the molecule. scielo.org.mx |
This synergy between computational prediction and experimental measurement provides a robust framework for the detailed characterization of complex organic molecules like this compound.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Pathways
A primary focus for future research is the development of innovative and environmentally benign methods for synthesizing 3-(2-Naphthyl)acrylic acid and its derivatives. While traditional methods like the Perkin reaction, Knoevenagel condensation, and Wittig reactions are established, they often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. bepls.comjocpr.comevitachem.com
Green chemistry principles are increasingly guiding the development of new synthetic routes. bepls.com Research is directed towards utilizing less hazardous solvents, reducing energy consumption, and employing recyclable catalysts. nih.gov For instance, the Mizoroki-Heck cross-coupling reaction using palladium N-heterocyclic carbene catalysts has shown promise for the synthesis of cinnamic acid derivatives with excellent air and moisture stability. ajol.info Another avenue involves microwave-assisted synthesis, which can accelerate reaction times and improve yields, although challenges remain for substrates with certain electron-donating groups. jocpr.com Furthermore, enzymatic methods, such as those using Novozym 435, offer a sustainable approach with the potential for high conversion rates and catalyst reusability. jocpr.com The development of novel biosynthetic pathways, such as producing acrylic acid from glucose in engineered E. coli, represents a long-term goal for sustainable production. nih.govkaist.ac.kr
Future challenges lie in adapting these greener methodologies to be both scalable and cost-effective for industrial applications. The exploration of flow chemistry is also a promising area, offering continuous production and enhanced control over reaction parameters. nih.gov
Table 1: Comparison of Synthetic Methods for Acrylic Acid Derivatives
| Method | Advantages | Disadvantages | Future Research Focus |
|---|---|---|---|
| Perkin Reaction | Well-established | Requires harsh conditions, can have unwanted side products jocpr.com | Milder reaction conditions |
| Knoevenagel Condensation | Good yields for certain substrates jocpr.com | Can require long reaction times jocpr.com | Catalyst development to reduce reaction times |
| Wittig Reaction | Mild conditions evitachem.com | May require careful handling of reagents to avoid side reactions evitachem.com | Development of more stable ylides |
| Mizoroki-Heck Coupling | High efficiency, catalyst stability ajol.info | Use of precious metal catalysts | Development of non-precious metal catalysts |
| Microwave-Assisted | Rapid reactions, high yields jocpr.com | Substrate limitations jocpr.com | Broadening substrate scope |
| Enzymatic Synthesis | High selectivity, reusable catalyst jocpr.com | Slower reaction rates | Enzyme engineering for enhanced activity |
Exploration of Advanced Photochemical Transformations and Controlled Reactivity
The solid-state photochemistry of this compound, particularly its propensity for [2+2] cycloaddition, is a rich area for future investigation. rsc.orgthieme-connect.comrsc.org According to Schmidt's topochemical principles, the alignment of molecules in the crystal lattice dictates the outcome of a photochemical reaction. thieme-connect.combilkent.edu.tr For a [2+2] cycloaddition to occur, the reactive double bonds of adjacent molecules must be parallel and within a specific distance (typically less than 4.2 Å). rsc.orgbilkent.edu.tr
Future research will likely focus on gaining more precise control over these photoreactions. One promising strategy is the use of covalent templates, such as 1,8-dihydroxynaphthalene, to pre-organize the reactant molecules. bilkent.edu.trnih.gov This template-directed approach can facilitate selective homo- and heterodimerization reactions, leading to the formation of specific cyclobutane (B1203170) isomers like β-truxinic acids in high yields. thieme-connect.combilkent.edu.trnih.gov This method overcomes the limitations of relying on the inherent crystal packing of the cinnamic acid derivatives themselves. thieme-connect.com
Further exploration into the effects of different crystal polymorphs on photochemical reactivity is also warranted. thieme-connect.commiami.edu Understanding how intermolecular interactions, such as hydrogen bonding, influence the packing arrangement will be key to predicting and controlling the reaction pathways. thieme-connect.com The competition between [2+2] cycloaddition and cis-trans isomerization in the excited state is another fundamental aspect that requires further study. rsc.org Advanced spectroscopic techniques and computational modeling will be instrumental in elucidating the intricate mechanisms of these photochemical transformations.
Engineering of Tailored Materials with Enhanced and Multifunctional Properties
The unique chemical structure of this compound, featuring a reactive acrylic acid moiety and a bulky, photoactive naphthyl group, makes it an excellent building block for advanced materials. evitachem.comresearchgate.net Future research is geared towards engineering polymers and copolymers with precisely tailored properties for specific applications.
The incorporation of this compound into polymer chains can significantly enhance their thermal stability and introduce photo-responsive characteristics. evitachem.comresearchgate.net For example, copolymerization with monomers like methyl methacrylate (B99206) can yield materials with increased thermal decomposition temperatures and fluorescent properties. evitachem.com The photo-induced [2+2] cycloaddition can be exploited for creating cross-linked structures, which is valuable for developing light-responsive liquid crystal polymers and biodegradable elastomers. researchgate.net
A significant area of future development is the creation of multifunctional materials. By combining this compound with other functional monomers, it is possible to design materials that possess a range of desirable properties, such as antioxidant, antimicrobial, and anti-inflammatory characteristics. mdpi.commdpi.comnih.govnih.govresearchgate.net These materials could find applications in cosmetic formulations, biomedical devices, and advanced coatings. mdpi.comnih.gov The challenge lies in understanding the complex interplay between the different components and controlling the final material architecture to optimize performance.
Integration of Multiscale Computational Approaches for Predictive Design
Computational modeling is becoming an indispensable tool for accelerating the design and discovery of new materials based on this compound. Future research will increasingly rely on multiscale computational approaches to predict material properties and guide experimental efforts.
At the molecular level, density functional theory (DFT) and time-dependent DFT can be used to understand the electronic structure and photophysical properties of this compound and its derivatives. nih.gov These methods can help in predicting how different substituents on the naphthyl or acrylic acid moieties will affect their reactivity and optical properties. For instance, computational studies can elucidate the electronic effects of various functional groups, identifying potential candidates for applications like fluorescent probes. nih.gov
At the nanoscale, molecular dynamics simulations can provide insights into the crystal packing of this compound and how this influences its solid-state photochemical reactivity. nih.gov These simulations can help in understanding the intermolecular interactions that govern the formation of specific polymorphs and predict their topochemical behavior. Furthermore, computational tools can be used to predict the pharmacokinetic properties of new derivatives, aiding in the design of compounds with potential therapeutic applications. nih.govacs.org The integration of machine learning models with these computational methods offers a powerful approach for high-throughput screening of virtual compound libraries to identify candidates with desired properties. nih.gov A key challenge will be to develop more accurate and efficient computational models that can handle the complexity of these systems and provide reliable predictions.
Fundamental Studies on Structure-Reactivity Relationships in Solid-State Chemistry
A deeper fundamental understanding of the relationship between molecular structure, crystal packing, and solid-state reactivity is crucial for the rational design of materials based on this compound. While Schmidt's rules provide a good starting point, there are many instances where these rules are not strictly followed, highlighting the need for more nuanced models. miami.edu
Future research should focus on systematically investigating how subtle changes in molecular structure, such as the introduction of different substituents or the use of different isomers, affect the crystal packing and subsequent photochemical behavior. rdd.edu.iqresearchgate.net X-ray crystallography will continue to be a vital tool for determining the precise arrangement of molecules in the solid state. rsc.org By correlating these crystal structures with the observed photoreactivity, it will be possible to refine our understanding of the factors that control solid-state reactions.
Investigating the copolymerization of naphthyl-containing monomers with other acrylic monomers and determining their reactivity ratios will provide valuable data for predicting copolymer composition and microstructure. rdd.edu.iqresearchgate.net This knowledge is essential for tailoring the properties of the resulting copolymers. rdd.edu.iqresearchgate.net Furthermore, studying the thermal properties of these materials, such as their glass transition temperatures and thermal stability, will provide insights into how the incorporation of the rigid naphthyl group influences the polymer's macroscopic behavior. rdd.edu.iqresearchgate.net These fundamental studies will lay the groundwork for the development of new materials with predictable and controllable properties.
Q & A
Q. What safety protocols are essential when handling 3-(2-Naphthyl)Acrylic Acid in laboratory settings?
- Methodological Answer: Follow GHS hazard classifications:
- Acute Toxicity (H302): Use PPE (gloves, chemical-resistant lab coat) and avoid ingestion.
- Skin/Irritation (H315/H319): Work in a fume hood, wear safety goggles, and rinse exposed skin/eyes immediately with water for ≥15 minutes .
- Respiratory Irritation (H335): Ensure proper ventilation and use respiratory protection (e.g., P95 masks) if dust or aerosols form .
- Storage: Keep in a dry, cool environment away from incompatible substances .
Q. How can researchers verify the structural identity of synthesized this compound derivatives?
- Methodological Answer:
- X-ray Crystallography: Resolve stereochemistry and confirm binding modes in enzyme complexes (e.g., with carbapenemases like KPC-2 or OXA-48) .
- NMR Spectroscopy: Analyze proton environments to distinguish substituent effects (e.g., naphthyl vs. phenyl groups) .
- HPLC/GC-MS: Assess purity and monitor reaction progress, especially in asymmetric syntheses .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be optimized for carbapenemase inhibition?
- Methodological Answer:
- Catalyst Selection: Use bifunctional quaternary ammonium catalysts (e.g., C6 or C7 derivatives) in Morita-Baylis-Hillman (MBH) reactions to achieve high enantiomeric excess (ee) .
- Substituent Effects: Introduce electron-donating groups (e.g., methyl or methoxy) at the C4 position of aromatic aldehydes to enhance reaction rates and ee values. Avoid electron-withdrawing groups, which reduce selectivity .
- Reaction Monitoring: Optimize solvent systems (e.g., hexafluoroisopropyl acrylate) and temperature to suppress side reactions .
Q. What strategies resolve discrepancies between in vitro enzyme inhibition and cellular activity of this compound derivatives?
- Methodological Answer:
- Crystallographic Validation: Use X-ray structures to confirm inhibitor-enzyme interactions (e.g., covalent binding to serine residues in β-lactamases) and refine molecular design .
- Permeability Studies: Evaluate cellular uptake via assays with Gram-negative bacterial membranes (e.g., outer membrane permeabilizers) to address poor intracellular delivery .
- Structure-Activity Relationship (SAR) Analysis: Modify substituents (e.g., boronate ester groups) to balance enzyme affinity and metabolic stability .
Q. How do steric and electronic properties of the naphthyl group influence the reactivity of this compound in asymmetric catalysis?
- Methodological Answer:
- Steric Effects: The bulky 2-naphthyl group increases steric hindrance, requiring optimized catalysts (e.g., Cinchona alkaloid-derived) to achieve stereocontrol .
- Electronic Effects: The electron-rich naphthyl ring enhances π-π stacking in transition states, improving reaction efficiency in MBH cascades .
- DFT Calculations: Model transition states to predict regioselectivity and guide catalyst design .
Q. What experimental approaches validate the metabolic stability of this compound derivatives in biological systems?
- Methodological Answer:
- In Vitro Assays: Use liver microsomes or S9 fractions to assess oxidative metabolism and identify degradation pathways .
- Mass Spectrometry: Track metabolite formation (e.g., hydroxylated or demethylated products) in cellular lysates .
- In Vivo Studies: Administer derivatives in animal models (e.g., murine sepsis) to correlate pharmacokinetics with therapeutic efficacy .
Data Contradiction Analysis
Q. How should researchers address conflicting inhibitory data between different carbapenemase isoforms (e.g., SBLs vs. MBLs)?
- Methodological Answer:
- Enzyme-Specific Profiling: Test derivatives against purified serine β-lactamases (SBLs) and metallo-β-lactamases (MBLs) to identify isoform selectivity .
- Mechanistic Studies: Use competitive inhibition assays (e.g., IC₅₀ determination) and isothermal titration calorimetry (ITC) to differentiate reversible vs. covalent binding modes .
- Mutagenesis: Engineer active-site mutations (e.g., K234A in KPC-2) to probe key inhibitor-enzyme interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
